molecular formula C23H23ClFN5O2S B2733467 7-{[(4-fluorobenzyl)oxy]methyl}-N-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide CAS No. 1251586-20-5

7-{[(4-fluorobenzyl)oxy]methyl}-N-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide

Cat. No. B2733467
CAS RN: 1251586-20-5
M. Wt: 487.98
InChI Key: BFPOZEYCFVJFJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I could not find specific information on the molecular structure of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, I could not find specific information on the chemical reactions of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental methods. Unfortunately, I could not find specific information on the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis Techniques

A practical method for synthesizing orally active CCR5 antagonists, highlighting the efficient production of compounds with a benzoxazepine core, has been developed. This approach avoids chromatographic purification, indicating a streamlined process for creating compounds potentially relevant to the chemical structure of interest (Ikemoto et al., 2005).

Biological Activity

The anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety has been investigated, revealing significant activity against AChE. The study suggests the potential for compounds with benzoxazepine structures to influence neurochemical pathways, particularly in the context of neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Antioxidant and Antimicrobial Properties

Research into the biological and antioxidant activity of triazolopyrimidines showcases the therapeutic potential of compounds, including those with benzoxazepine elements. This highlights the versatility of these compounds in pharmacological contexts, ranging from antimicrobial to antioxidant applications (Gilava et al., 2020).

Role in Drug Development

The development of fluorine-18-labeled 5-HT1A antagonists based on benzoxazepine derivatives for neuroimaging illustrates the application of these compounds in monitoring neurological conditions and evaluating therapeutic interventions (Lang et al., 1999).

Antitumor Activity

Studies on benzothiazoles, a class related to benzoxazepines, have shown potent cytotoxic activities in vitro, emphasizing the potential of structurally related compounds in cancer therapy. These findings suggest the relevance of exploring similar structures for antitumor properties (Hutchinson et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is often determined through biochemical and pharmacological studies. Unfortunately, I could not find specific information on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include its toxicity, flammability, and environmental impact. Unfortunately, I could not find specific information on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential uses in various fields. Unfortunately, I could not find specific information on the future directions for research on this compound .

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2S/c1-32-18-5-3-17(4-6-18)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-20-7-2-16(24)12-19(20)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPOZEYCFVJFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[(4-fluorobenzyl)oxy]methyl}-N-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide

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